Cas no 396074-50-3 (tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate)

tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- (S)-tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- (5S)-2,2-Dioxido-5-methyl-1,2,3-oxathiazolidine, n-boc protected
- (S)-5-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylic acid tert-butyl ester
- (S)-5-methyl-2,2-dioxo-(1,2,3]oxathiazolidine-3-carboxylic acid tert-butyl ester
- ZGFOJWQAHCHOLG-LURJTMIESA-N
- Tert-butyl (5S)-5-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate
- tert-butyl (5S)-5-methyl-2,2-dioxo-1,2,3-oxathiazolidi
- tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate
- (S)-3-Boc-5-methyl-1,2,3-oxathiazolidine-2,2-dioxide
- P10775
- tert-butyl (5S)-5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- TERT-BUTYL (5S)-5-METHYL-2,2-DIOXO-1,2??,3-OXATHIAZOLIDINE-3-CARBOXYLATE
- (S)-3-Boc-5-methyl-1,2,3-oxathiazolidine-2,2-dioxide ee
- SCHEMBL1978663
- 396074-50-3
- tert-butyl (5S)-5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate
- EN300-1706100
- (s)-tert-butyl5-methyl-1,2,3-oxathiazolidine-3-carboxylate2,2-dioxide
- (S)-5-methyl-2,2-dioxo- [1,2,3]oxathiazolidine-3-carboxylic acid tert-butyl ester
- 1,2,3-Oxathiazolidine-3-carboxylic acid, 5-methyl-, 1,1-dimethylethylester, 2,2-dioxide, (5S)-
- (S)-5-methyl-2,2-dioxo[1,2,3]oxathiazolidine-3-carboxylic acid tert-butyl ester
- tert-butyl (5S)-5-methyl-2,2-dioxooxathiazolidine-3-carboxylate
- CS-0048508
- MFCD09833247
- AS-50634
- AKOS025289818
- WQA07450
- (s)-tert-butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
-
- MDL: MFCD09833247
- インチ: 1S/C8H15NO5S/c1-6-5-9(15(11,12)14-6)7(10)13-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
- InChIKey: ZGFOJWQAHCHOLG-LURJTMIESA-N
- ほほえんだ: S1(N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@]([H])(C([H])([H])[H])O1)(=O)=O
計算された属性
- せいみつぶんしりょう: 237.06709375 g/mol
- どういたいしつりょう: 237.06709375 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.3
- ぶんしりょう: 237.28
- 疎水性パラメータ計算基準値(XlogP): 0.9
tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM294191-10g |
(S)-tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide |
396074-50-3 | 95% | 10g |
$931 | 2023-03-04 | |
Chemenu | CM294191-5g |
(S)-tert-Butyl 5-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide |
396074-50-3 | 95% | 5g |
$559 | 2023-03-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8176-50G |
tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate |
396074-50-3 | 97% | 50g |
¥ 4,818.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8176-250G |
tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate |
396074-50-3 | 97% | 250g |
¥ 22,961.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8176-1G |
tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate |
396074-50-3 | 97% | 1g |
¥ 145.00 | 2023-04-13 | |
eNovation Chemicals LLC | D916616-5g |
(S)-3-Boc-5-methyl-1,2,3-oxathiazolidine 2,2-Dioxide |
396074-50-3 | 95% | 5g |
$825 | 2023-09-01 | |
Enamine | EN300-1706100-500mg |
tert-butyl (5S)-5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate |
396074-50-3 | 95.0% | 500mg |
$423.0 | 2022-02-28 | |
Enamine | EN300-1706100-10000mg |
tert-butyl (5S)-5-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate |
396074-50-3 | 95.0% | 10g |
$2331.0 | 2022-02-28 | |
abcr | AB458139-5 g |
(5S)-2,2-Dioxido-5-methyl-1,2,3-oxathiazolidine, n-boc protected |
396074-50-3 | 5g |
€835.20 | 2023-06-15 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY099658-5g |
5-Bromo-4-fluoro-1H-indole |
396074-50-3 | ≥95% | 5g |
¥588.0 | 2023-09-15 |
tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate 関連文献
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10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylateに関する追加情報
Introduction to tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate (CAS No. 396074-50-3)
Tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate (CAS No. 396074-50-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, a methyl-substituted oxathiazolidine ring, and a carboxylate functional group. These structural elements contribute to its potential as a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.
The oxathiazolidine ring, a heterocyclic structure containing both sulfur and oxygen atoms, is a key feature of this compound. The presence of this ring system imparts specific chemical and biological properties that are of interest in the development of novel therapeutic agents. The tert-butyl group, known for its steric hindrance and electron-donating properties, further enhances the stability and reactivity of the molecule. The carboxylate group, on the other hand, provides opportunities for conjugation with other functional groups, making it a versatile building block in organic synthesis.
Recent studies have highlighted the potential of tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate in various applications. For instance, researchers at the University of California have explored its use as an intermediate in the synthesis of antiviral agents. The unique combination of functional groups in this compound allows for the creation of derivatives with enhanced antiviral activity against a range of viral pathogens. This has significant implications for the development of new treatments for viral infections, particularly those that are resistant to existing therapies.
In addition to its antiviral properties, tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate has shown promise in the field of cancer research. Studies conducted at Harvard Medical School have demonstrated that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines. The mechanism of action involves the disruption of cellular processes that are critical for cancer cell survival and proliferation. This makes it a potential lead compound for the development of targeted cancer therapies.
The chemical stability and synthetic accessibility of tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate are also noteworthy. Its stability under various reaction conditions allows for efficient synthesis and purification processes, which is crucial for large-scale production in pharmaceutical settings. Furthermore, the availability of robust synthetic routes ensures that this compound can be readily incorporated into complex molecular architectures without significant loss of yield or purity.
In terms of safety and environmental impact, tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate has been evaluated extensively. Toxicological studies have shown that it exhibits low toxicity at relevant concentrations and does not pose significant environmental risks when handled properly. This makes it a suitable candidate for further development and commercialization.
The future prospects for tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate are promising. Ongoing research is focused on optimizing its chemical properties to enhance its biological activity and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this area, with the goal of bringing new therapeutic options to patients in need.
In conclusion, tert-butyl (5S)-5-methyl-2,2-dioxo-1,2λ?,3-oxathiazolidine-3-carboxylate (CAS No. 396074-50-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile chemical properties make it an attractive candidate for the development of novel therapeutic agents. As research continues to advance our understanding of this compound's capabilities, it is likely to play an increasingly important role in the discovery and development of new drugs.
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